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Compound of Interest

Compound Name: BSJ-01-175

Cat. No.: B10824020 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing BSJ-01-175, a potent and

selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), to investigate

synthetic lethality in cancer research.

Introduction to BSJ-01-175
BSJ-01-175 is a selective, covalent inhibitor of CDK12 and its close homolog CDK13.[1][2][3] It

was developed through the optimization of the initial CDK12/13 inhibitor, THZ531, and

demonstrates improved metabolic stability and in vivo efficacy.[4][5] BSJ-01-175 covalently

binds to a specific cysteine residue (Cys1039) in the C-terminal region of the CDK12 kinase

domain, leading to potent and sustained inhibition.[1]

Mechanism of Action and Principle of Synthetic
Lethality
CDK12, in complex with Cyclin K, is a critical regulator of transcriptional elongation. It functions

by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This process is

essential for the expression of a specific subset of long and complex genes, including many

key components of the DNA Damage Response (DDR) pathway.[1][2] Genes involved in the
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Homologous Recombination (HR) pathway of DNA repair, such as BRCA1, BRCA2, and ATM,

are particularly dependent on CDK12 activity.[4][6]

Inhibition of CDK12 by BSJ-01-175 leads to a significant downregulation of these DDR genes.

[3][4] This pharmacologically induced deficiency in the HR pathway creates a cellular state

often referred to as "BRCAness." While the loss of HR function alone may not be lethal to a

cancer cell, it renders the cell highly dependent on other DNA repair mechanisms, particularly

those that handle single-strand breaks, such as the Poly (ADP-ribose) polymerase (PARP)

pathway.

This dependency forms the basis of a powerful synthetic lethal interaction. When cells treated

with BSJ-01-175 (and thus deficient in HR) are subsequently exposed to a PARP inhibitor

(PARPi), single-strand DNA breaks accumulate, collapse replication forks, and generate

double-strand breaks that cannot be efficiently repaired.[6][7] This overwhelming DNA damage

leads to genomic instability and ultimately, cancer cell death.[2][7] This synthetic lethal

approach has shown promise for treating cancers with CDK12 mutations and can be explored

in other cancer types using inhibitors like BSJ-01-175.[1][2][8][9]

Data Presentation
Table 1: Biochemical Inhibitory Activity of BSJ-01-175

Target IC50 (nM)

CDK12 155

CDK13 155

CDK2 >1000

CDK7 >1000

CDK9 >1000

Data compiled from reference[5]. IC50 values

represent the concentration of BSJ-01-175

required to inhibit 50% of the kinase activity in

biochemical assays.

Table 2: Cellular Activity of BSJ-01-175
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Cell Line Assay Type IC50 (nM)

Kelly (Neuroblastoma) Anti-proliferative Activity 225.3

Data from reference[3].

Mandatory Visualizations
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Mechanism of BSJ-01-175 Action
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Synthetic Lethality Experimental Workflow

Data Acquisition

Seed Cancer Cells
(e.g., 96-well plates)

Treat with:
1. BSJ-01-175

2. PARP Inhibitor
3. Combination

4. DMSO (Control)

Incubate for 72h

Cell Viability Assay
(e.g., CellTiter-Glo)

Western Blot
(for DDR proteins)

Data Analysis:
- IC50 Calculation

- Combination Index (CI)
- Protein Expression Levels
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Logical Basis of Synthetic Lethality

Condition A: BSJ-01-175 Only Condition B: PARP Inhibitor Only Condition C: Combination Treatment

BSJ-01-175
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PARP Repair Active

PARP Inhibitor

PARP Repair Deficient HR Repair Active

Cell Viable

BSJ-01-175

HR Repair Deficient

PARP Inhibitor

PARP Repair Deficient

Synthetic Lethality
(Cell Death)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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